molecular formula C18H12N2O2 B2626348 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 372098-13-0

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2626348
CAS RN: 372098-13-0
M. Wt: 288.306
InChI Key: KUBYWZRBTXLMON-UHFFFAOYSA-N
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Description

“3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Many derivatives of benzofuran have been isolated from natural sources and show various biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Another method involves the reaction of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one with piperidine . The structures of the products are confirmed by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The benzofuran moiety is a key part of the structure. The compound also contains a phenyl group and a pyrazole ring .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For example, it can react with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The products of these reactions are a series of novel heterocycles .

Scientific Research Applications

Synthesis of Novel Heterocycles

This compound has been used as a precursor for the synthesis of a series of novel heterocycles . These heterocycles were synthesized by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .

Anti-Tumor Activity

Benzofuran compounds, which include the compound , have shown strong anti-tumor activities . This makes them potential natural drug lead compounds .

Antibacterial Activity

Benzofuran compounds have also demonstrated strong antibacterial activities . This broadens their potential applications in the medical field .

Anti-Oxidative Activity

These compounds have shown anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Synthesis of Benzofuran Substituted Chalcone Compounds

The compound has been used in the synthesis of benzofuran substituted chalcone compounds . These compounds are important directions in recent anticancer drug research .

Synthesis of 3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole

The compound has been used in the synthesis of 3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole . This compound was synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .

Construction of Complex Benzofuran Derivatives

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran derivatives, including “3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, have attracted the attention of researchers worldwide due to their potential applications in various fields. Future research may focus on exploring their biological activities and potential applications as drugs .

properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYWZRBTXLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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